molecular formula C13H14F3NO3 B12233137 N-[2-(trifluoromethoxy)phenyl]oxane-4-carboxamide

N-[2-(trifluoromethoxy)phenyl]oxane-4-carboxamide

Cat. No.: B12233137
M. Wt: 289.25 g/mol
InChI Key: NQCJGMQIUQHKRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(trifluoromethoxy)phenyl]oxane-4-carboxamide is a compound that features a trifluoromethoxy group, which is known for its unique properties such as increased stability and lipophilicity

Chemical Reactions Analysis

Types of Reactions

N-[2-(trifluoromethoxy)phenyl]oxane-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

N-[2-(trifluoromethoxy)phenyl]oxane-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(trifluoromethoxy)phenyl]oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards its targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethoxy-containing molecules such as:

Uniqueness

N-[2-(trifluoromethoxy)phenyl]oxane-4-carboxamide is unique due to its specific structural features and the presence of the oxane-4-carboxamide moiety. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

Molecular Formula

C13H14F3NO3

Molecular Weight

289.25 g/mol

IUPAC Name

N-[2-(trifluoromethoxy)phenyl]oxane-4-carboxamide

InChI

InChI=1S/C13H14F3NO3/c14-13(15,16)20-11-4-2-1-3-10(11)17-12(18)9-5-7-19-8-6-9/h1-4,9H,5-8H2,(H,17,18)

InChI Key

NQCJGMQIUQHKRB-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C(=O)NC2=CC=CC=C2OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.